molecular formula C11H10N2OS B2882069 2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 370843-66-6

2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2882069
CAS No.: 370843-66-6
M. Wt: 218.27
InChI Key: XINVZSLYRJDJCC-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the reaction of heteroaromatic aminoesters and aminonitriles with 2-(methylthio)-1,4,5,6-tetrahydropyrimidine. This reaction results in the annelation of a pyrimido[1,2-a]pyrimidine moiety in a one-pot process . The reaction conditions often involve heating the starting materials in hexamethylphosphoramide (HMPA) to 150°C or without solvent to 170°C for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent use, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
  • 2-Methylsulfonyl-benzoates
  • 2-Methylsulfinyl-phenyl acetates

Uniqueness

2-(Methylthio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its quinoline core structure combined with the methylsulfanyl and carbonitrile functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methylsulfanyl-5-oxo-7,8-dihydro-6H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-15-11-7(6-12)5-8-9(13-11)3-2-4-10(8)14/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINVZSLYRJDJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=C1C#N)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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